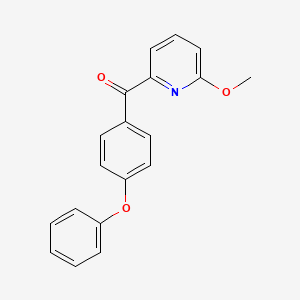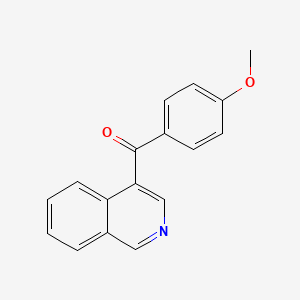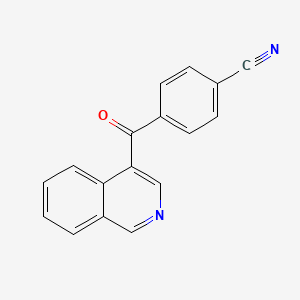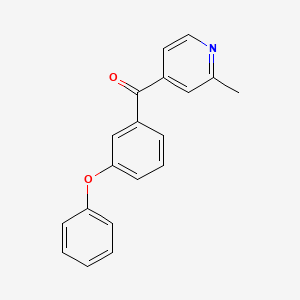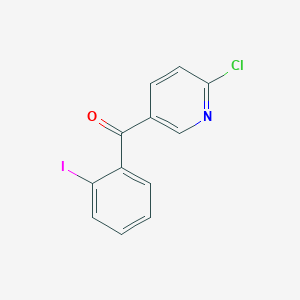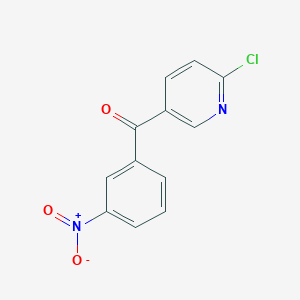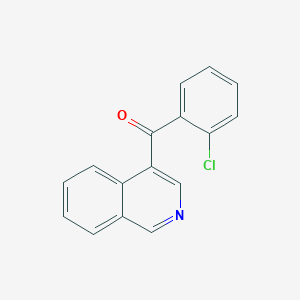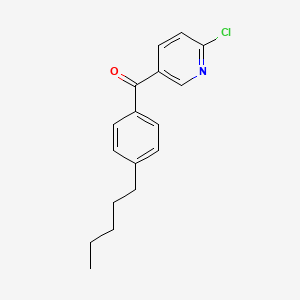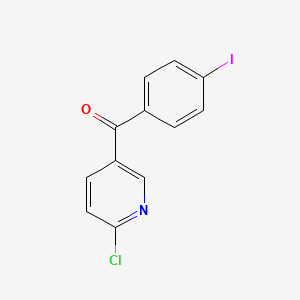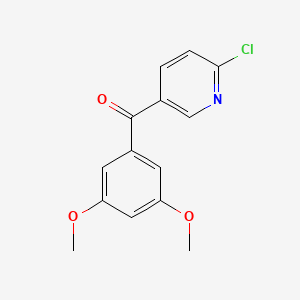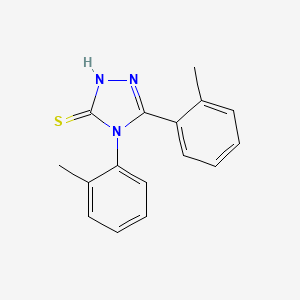
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the reaction of aryl hydrazides with CS2 and hydrazine hydrate . The synthesized compounds are then characterized by spectroanalytical techniques .Molecular Structure Analysis
The molecular structure of “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” has been determined using various spectroscopic techniques, including Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reaction of aryl hydrazides with CS2 and hydrazine hydrate leads to the synthesis of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones . The dienophilicity of the triazoledione moiety in 4-pyren-1-yl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione leads to rapid decomposition .Aplicaciones Científicas De Investigación
Summary of the Application
A new series of 2,5-disubstituted-1,3,4-thiadiazole tethered 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole and Schiff base derivatives were synthesized and characterized . These compounds were screened for their antibacterial, antifungal, and antiproliferative activity .
Methods of Application
The compounds were synthesized and characterized by IR, 1 H-NMR, 13 C-NMR, MS, and elemental analyses .
Results or Outcomes
Some of the synthesized derivatives displayed promising biological activity .
2. Antibacterial Activity and CT-DNA Binding
Summary of the Application
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . These molecules were then characterized and their antibacterial activity was screened for various bacteria strains .
Methods of Application
The molecules were synthesized and characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods . Their antibacterial activity was screened for various bacteria strains .
Results or Outcomes
The molecules showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by a docking study using the Kinase ThiM from Klebsiella pneumoniae .
Propiedades
IUPAC Name |
3,4-bis(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-7-3-5-9-13(11)15-17-18-16(20)19(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUXUGQGMVKQRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


